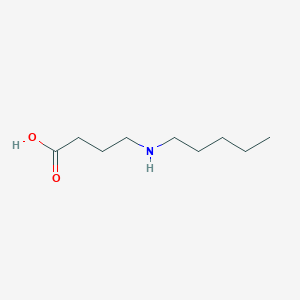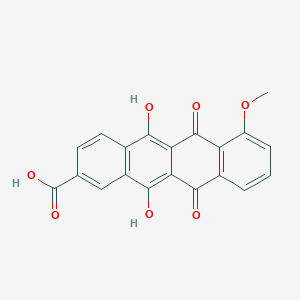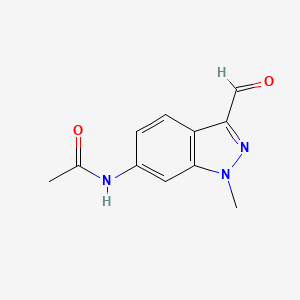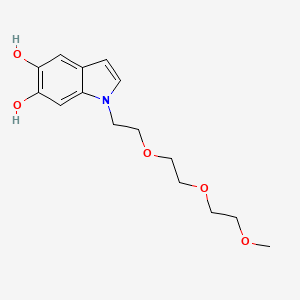
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol is a complex organic compound with a unique structure that includes an indole core substituted with a polyether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol typically involves multiple steps. One common approach is to start with the indole core and introduce the polyether chain through a series of etherification reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the indole ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The polyether chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups on the indole ring can participate in hydrogen bonding and other interactions with biological molecules. The polyether chain can enhance the solubility and bioavailability of the compound, allowing it to interact with cellular pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl acetate
Uniqueness
1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-1H-indole-5,6-diol is unique due to its indole core combined with a polyether chain. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of both hydroxyl groups and a polyether chain allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]indole-5,6-diol |
InChI |
InChI=1S/C15H21NO5/c1-19-6-7-21-9-8-20-5-4-16-3-2-12-10-14(17)15(18)11-13(12)16/h2-3,10-11,17-18H,4-9H2,1H3 |
Clave InChI |
NFKOTFGJYVQORG-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCN1C=CC2=CC(=C(C=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


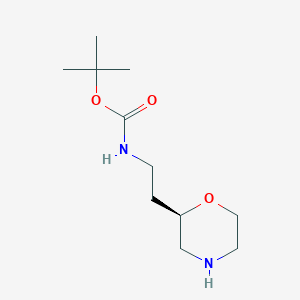
![5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925441.png)
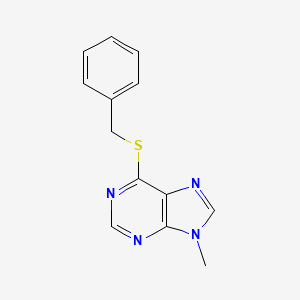

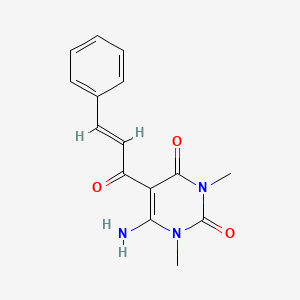
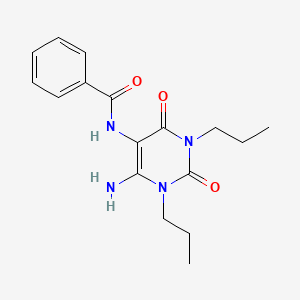
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
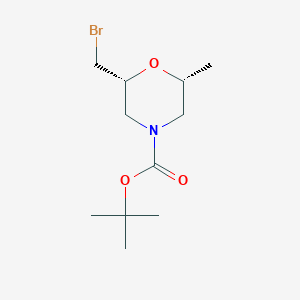
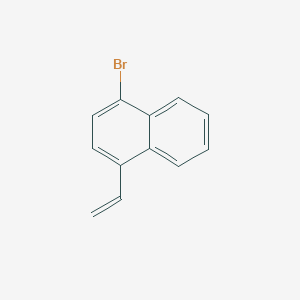
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
